Product packaging for N-(2-Ethyl-6-methylphenyl)acetamide(Cat. No.:CAS No. 97055-06-6)

N-(2-Ethyl-6-methylphenyl)acetamide

Cat. No.: B182420
CAS No.: 97055-06-6
M. Wt: 177.24 g/mol
InChI Key: OEYCXAGQPZAQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Ethyl-6-methylphenyl)acetamide is a chemical compound of interest in organic synthesis and agrochemical research. It is recognized as a key intermediate in the multi-step synthesis of more complex molecules. Scientific literature indicates that related anilide structures are fundamental building blocks for the production of chloroacetanilide herbicides, a class of compounds that includes acetochlor . As such, this compound serves as a crucial precursor for researchers developing and studying the properties and mechanisms of action of this family of agrochemicals. This product is intended for use in a controlled laboratory environment by qualified professionals. It is offered as a high-purity material to ensure consistency and reliability in research and development applications. All information provided is for research purposes only and is not intended for product specifications. WARNING: This product is for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B182420 N-(2-Ethyl-6-methylphenyl)acetamide CAS No. 97055-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-10-7-5-6-8(2)11(10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYCXAGQPZAQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242690
Record name N-(2-Ethyl-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97055-06-6
Record name N-(2-Ethyl-6-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97055-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-2-methyl-6-ethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethyl-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-2-METHYL-6-ETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5240TL4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Routes and Reaction Pathway Elucidation of N 2 Ethyl 6 Methylphenyl Acetamide

Established Synthetic Methodologies for N-(2-Ethyl-6-methylphenyl)acetamide

The primary and most well-documented method for synthesizing this compound is through the acylation of 2-Ethyl-6-methylaniline (B166961). ontosight.ai However, alternative approaches are also being explored to improve efficiency and reduce waste.

Acylation Reactions of 2-Ethyl-6-methylaniline

The most common synthetic route to this compound involves the acylation of 2-Ethyl-6-methylaniline. ontosight.ai This reaction is typically carried out using either acetic anhydride (B1165640) or acetyl chloride as the acylating agent. ontosight.ai The reaction with acetic anhydride produces this compound and acetic acid as a byproduct. To neutralize the acid formed, a base such as pyridine (B92270) is often used.

In an industrial setting, these acylation reactions are performed on a larger scale, often incorporating additional purification steps like recrystallization or distillation to achieve a high-purity product.

A variation of this method involves the in situ generation of acetyl chloride using thionyl chloride (SOCl₂). This one-pot synthesis suspends 2-Ethyl-6-methylaniline and acetic acid in a nonpolar solvent with a base like triethylamine. The dropwise addition of thionyl chloride at elevated temperatures forms acetyl chloride, which then acylates the aniline. This approach avoids the need for pre-formed acyl chlorides and minimizes phosphorus-containing waste.

Alternative Synthetic Approaches

While acylation remains the principal method, research into alternative pathways aims to enhance synthetic efficiency and explore different starting materials. One such approach involves the hydrolysis of related chloroacetamide herbicides. For instance, the hydrolysis of acetochlor (B104951), under certain conditions, can lead to the formation of this compound derivatives. researchgate.netub.edu

Derivatization Strategies of the this compound Scaffold

The this compound structure provides several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potential applications in various fields.

Modifications at the Amide Nitrogen

The nitrogen atom of the amide group is a key site for derivatization. One significant modification is the introduction of a chloromethyl group, leading to the formation of 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. nih.gov This compound serves as an intermediate in the synthesis of the herbicide Acetochlor. nih.gov The synthesis involves reacting an N-methylene-2'-methyl-6'-ethyl-aniline solution with chloroacetyl chloride. nih.gov

Further modifications can be achieved by reacting this compound with various electrophiles. For example, reaction with ethoxyacetyl chloride can yield 2-Chloro-N-(2-ethoxyacetyl)-N-(2-ethyl-6-methylphenyl)acetamide. bldpharm.com Additionally, the synthesis of the herbicide Metolachlor (B1676510) involves the introduction of a 2-methoxy-1-methylethyl group at the nitrogen atom. google.comepa.govgoogle.com

Substitutions on the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. These reactions can introduce nitro or halogen groups onto the aromatic ring, leading to a variety of substituted derivatives. For instance, para-hydroxylation of the phenyl ring has been observed as a metabolic transformation of acetochlor, resulting in para-hydroxy-2-ethyl-6-methylaniline derivatives. who.int

Functionalization of Side Chains

The ethyl and methyl side chains on the phenyl ring also offer opportunities for functionalization. While direct functionalization of these alkyl groups is less common, modifications of the acetamide (B32628) side chain are well-documented.

A key example is the synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, where a chlorine atom is introduced onto the acetyl group. nih.gov This compound is a known human metabolite of Acetochlor. nih.gov Hydrolysis of this chloro-substituted derivative can yield N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide. researchgate.netcymitquimica.com This reaction can proceed through nucleophilic substitution of the chlorine atom. researchgate.net

Another modification involves the introduction of a phenoxy group, as seen in N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. uni.lu This demonstrates the versatility of the acetamide side chain for creating more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Investigations of N 2 Ethyl 6 Methylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While specific ¹H and ¹³C NMR data for N-(2-Ethyl-6-methylphenyl)acetamide are not extensively detailed in the available literature, related compounds offer insights into the expected spectral characteristics. For instance, in a related N-(2,6-dimethylphenyl) derivative, the proton NMR spectrum shows distinct signals for the aromatic and methyl protons. acs.org The aromatic protons typically appear in the range of δ 6.80–7.28 ppm, while the methyl protons are observed around δ 2.27 ppm. acs.org For this compound, one would anticipate characteristic signals for the ethyl and methyl groups attached to the phenyl ring, as well as for the acetamide (B32628) moiety.

Similarly, ¹³C NMR spectroscopy for related structures reveals distinct chemical shifts for the various carbon atoms. acs.org For example, the aromatic carbons in an analogue exhibit signals between δ 121.5 and 144.7 ppm, while the methyl carbons are found at approximately δ 19.0 ppm. acs.org These values provide a reference for the expected chemical shifts in this compound.

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H6.8 - 7.3120 - 145
NH~8.0-
CH₃ (ring)~2.3~18-20
CH₂ (ethyl)~2.6~25
CH₃ (ethyl)~1.2~15
CH₃ (acetyl)~2.1~24
C=O-~168-170

Note: These are predicted values based on structurally similar compounds and may vary from experimental results.

Mass Spectrometric (MS) Profiling and Fragmentation Pathways

The fragmentation of such compounds often involves cleavage of the amide bond and loss of the chloroacetyl group. The study of photodegradation products of the related herbicide Acetochlor (B104951), which shares the this compound core, has identified several degradation products through GC/MS analysis. researchgate.net These products arise from processes like dechlorination, hydroxylation, and cyclization, indicating the types of fragments that might be observed in a mass spectrum. researchgate.net

Infrared (IR) and Raman Spectroscopic Signatures

Infrared and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In a related compound, 4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide, a key IR absorption band for the N-H stretch of the amino group is observed at 3280 cm⁻¹. vulcanchem.com The C=O stretching vibration of the amide group is typically found in the range of 1650–1670 cm⁻¹.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretch, the amide C=O stretch, and C-H stretches of the aromatic and aliphatic groups. Aromatic C-H stretching vibrations generally appear in the 3000-3100 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the aromatic ring are typically observed between 1200 and 1650 cm⁻¹. physchemres.org

Table 2: Characteristic Infrared (IR) and Raman Bands for N-Aryl Acetamides

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretch3280 - 3400 acs.orgvulcanchem.com
Aromatic C-H Stretch3000 - 3100 researchgate.net
Aliphatic C-H Stretch2870 - 2980 physchemres.org
Amide I (C=O Stretch)1630 - 1680
Amide II (N-H Bend)1540 - 1560
Aromatic C=C Stretch1400 - 1600 physchemres.org
C-N Stretch1200 - 1350-

X-ray Crystallographic Studies of Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While a crystal structure for this compound itself is not described in the searched results, data for a related compound, 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, offers valuable insights. nih.gov This compound crystallizes in the orthorhombic space group, and its structure reveals a dihedral angle of 78.0 (3)° between the mean plane of the amide group and the benzene (B151609) ring. nih.gov The crystal packing is characterized by weak intermolecular C–H···O hydrogen bonds, which link the molecules into zigzag chains. nih.gov Such interactions are likely to be present in the crystal structure of this compound as well.

Chiroptical Spectroscopy for Enantiomeric Characterization

Due to the presence of a chiral axis arising from hindered rotation around the N-aryl bond, this compound can exist as atropisomers (enantiomers that can be interconverted by rotation about a single bond). Chiroptical spectroscopy, such as circular dichroism (CD), is essential for the characterization and differentiation of these enantiomers. The study of related chloroacetanilide herbicides like metolachlor (B1676510), which also exhibit atropisomerism, has demonstrated the utility of chiroptical methods. uct.ac.zagoogle.com The separation and characterization of atropisomers of fentanyl analogues with substituents on the anilino ring further highlight the importance of this phenomenon in medicinal chemistry. acs.org While specific chiroptical data for this compound is not available, the principles derived from these related studies would be directly applicable to its enantiomeric characterization.

Computational Chemistry and Theoretical Modeling of N 2 Ethyl 6 Methylphenyl Acetamide

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-arylacetamide derivatives. researchgate.netresearchgate.net These studies focus on determining stable molecular conformations and understanding the electronic landscape of the molecules.

For substituted acetanilides, the planarity of the aromatic ring and the amide bond is a key structural feature, which can exist in cis or trans geometries. researchgate.net The presence of ortho-substituents, such as the ethyl and methyl groups in N-(2-Ethyl-6-methylphenyl)acetamide, significantly influences this planarity and the equilibrium between isomers. researchgate.net The steric effects of these ortho groups can impact the properties of the N-H bond. nih.gov

Intramolecular hydrogen bonding is another critical factor influencing the conformation and stability of these molecules. researchgate.networldscientific.com In ortho-substituted acetanilides, the formation of an intramolecular hydrogen bond between the amide hydrogen and a substituent can stabilize the cis isomer over the trans isomer. worldscientific.com

DFT calculations are also employed to determine key electronic parameters that govern molecular reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net Other calculated properties like chemical hardness, softness, electronegativity, and electrophilicity further characterize the molecule's reactive nature. researchgate.net For instance, in a study of N-phenylacetamide derivatives as corrosion inhibitors, these quantum chemical parameters were crucial in predicting their performance. researchgate.net

The distribution of partial charges on the atoms within the molecule, often visualized through molecular electrostatic potential (MESP) maps, helps to identify nucleophilic and electrophilic sites. researchgate.net This information is vital for understanding how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterSignificance
HOMO Energy Relates to the ability of a molecule to donate electrons.
LUMO Energy Relates to the ability of a molecule to accept electrons.
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability of the molecule.
Chemical Hardness Measures the resistance to change in electron distribution.
Electronegativity Describes the ability of an atom to attract electrons.
MESP Visualizes the charge distribution and predicts reactive sites.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its analogs, complementing the static picture provided by quantum chemical studies. researchgate.netresearchgate.net These simulations model the movement of atoms and molecules over time, providing valuable information about intermolecular interactions and the stability of molecular complexes. nih.gov

MD simulations are particularly useful for studying the interaction of these compounds with biological targets or in different solvent environments. scispace.com For example, in the context of corrosion inhibition, MD simulations can reveal the adsorption behavior of N-phenylacetamide derivatives on a metal surface, with more negative interaction energies indicating stronger and more stable adsorption. researchgate.net Similarly, MD simulations have been used to assess the stability of complexes between phenylacetamide derivatives and proteins, such as sirtuin 2, by observing the formation of stable hydrogen bonds. nih.gov

The effect of solvent on the molecular structure and properties can also be investigated using MD simulations. These simulations can evaluate the influence of water and potential hydrolysis, which is crucial for understanding the stability and bioavailability of these compounds. scispace.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing new drugs and optimizing the activity of existing ones. nih.govufmg.bracs.org These methodologies aim to establish a correlation between the chemical structure of a molecule and its biological activity. researchgate.net

For N-arylacetamide derivatives, QSAR models are developed to predict their biological activities based on various molecular descriptors. nih.govnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic, or topological in nature. researchgate.net

QSAR studies on N-arylacetamides have been employed to understand their antitumor, antileishmanial, and enzyme-inhibiting properties. nih.govufmg.brroyalsocietypublishing.org For instance, a QSAR study on cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides helped to explain their observed antitumor properties. nih.gov In another study, QSAR modeling of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as sirtuin 2 inhibitors revealed the importance of specific descriptors for their activity. nih.gov

The development of robust QSAR models often involves both linear methods, such as multiple linear regression (MLR), and non-linear methods, like support vector machines (SVM) and artificial neural networks (ANN). nih.govresearchgate.net These models, once validated, can be used to predict the activity of newly designed compounds, thereby guiding synthetic efforts towards more potent derivatives.

De Novo Design Approaches Incorporating the this compound Core

De novo design is a computational strategy used to generate novel molecular structures with desired properties. nih.govresearchgate.net When applied to drug discovery, it aims to create new molecules that can bind to a specific biological target and elicit a therapeutic effect. The N-arylacetamide scaffold, present in this compound, serves as a valuable starting point for such design efforts due to its presence in many biologically active compounds. nih.govsemanticscholar.org

Modern de novo design algorithms can incorporate scaffold constraints, ensuring that the generated molecules contain a specific core structure, such as the N-phenylacetamide moiety. nih.gov This is particularly useful in the lead optimization phase of drug discovery, where the goal is to modify a known active scaffold to improve its properties. nih.gov

Generative models, often based on recurrent neural networks (RNNs), can be trained on large datasets of known molecules to learn the rules of chemical structure and bonding. nih.gov These models can then be used to generate novel molecules that adhere to these rules and possess the desired scaffold. By combining these generative approaches with reinforcement learning, it is possible to design molecules that are optimized for multiple properties simultaneously, such as high potency and low toxicity. nih.gov

The N-arylacetamide core has been incorporated into various de novo design strategies aimed at developing new antimicrobial agents and other therapeutics. nih.gov The flexibility of this scaffold allows for the introduction of diverse substituents to modulate the physicochemical and biological properties of the designed molecules.

Molecular and Cellular Research on the Biological Mechanisms of N 2 Ethyl 6 Methylphenyl Acetamide Containing Structures

Interaction with Biomolecular Targets at the Enzyme Level

The detoxification of herbicides is a multi-phase process initiated by enzymatic action. For compounds containing the N-(2-Ethyl-6-methylphenyl)acetamide structure, two key enzyme families are critically involved: Glutathione (B108866) S-Transferases (GSTs) and Cytochrome P450 monooxygenases.

Glutathione S-Transferase (GST) enzymes are central to the detoxification of chloroacetamide herbicides, which feature the this compound backbone. This enzymatic reaction is a well-established Phase II detoxification mechanism in plants. illinois.edu The primary function of GSTs is to catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic herbicide molecule. nih.govmdpi.com

This conjugation is a nucleophilic displacement reaction where the glutathione anion (GS-), specifically the sulfhydryl group of its cysteine residue, attacks the herbicide. unl.edu This process renders the herbicide more water-soluble and less toxic. nih.gov In the case of chloroacetamide herbicides like acetochlor (B104951) and alachlor (B1666766), the reaction results in the displacement of the chlorine atom, forming a glutathione conjugate. unl.eduasm.org The resulting conjugate is then recognized by transport systems within the plant cell for sequestration. unl.edu

The rate of glutathione conjugation is a critical determinant of a plant's tolerance to these herbicides. jircas.go.jp Plant GSTs are a large family of enzymes, and specific classes, such as tau and phi, are particularly important for herbicide detoxification. doi.org The expression and activity of these GSTs can be induced by exposure to the herbicides themselves or by chemical agents known as herbicide safeners, which enhance crop tolerance by boosting the plant's natural defense mechanisms. illinois.edunih.gov Studies in maize have shown that safeners can significantly increase GST activity, leading to faster metabolism of the herbicide and protecting the crop from injury. jircas.go.jpnih.gov

Enzyme/ProteinFunction in DetoxificationOrganism/System StudiedHerbicide Example
Glutathione S-Transferase (GST) Catalyzes conjugation of glutathione to the herbicide (Phase II detoxification)Plants (Maize, Wheat, Brassica napus)Metolachlor (B1676510), Metazachlor, Acetochlor
Cytochrome P450 Monooxygenase Oxidizes the herbicide molecule, often via demethylation or hydroxylation (Phase I detoxification)Plants (Sorghum, Corn), Bacteria (Rhodococcus sp.)Metolachlor, Acetochlor, Pretilachlor
ABC Transporter (e.g., MRPs) Transports glutathione-herbicide conjugates from the cytosol into the vacuole (Phase III detoxification)Plants (Maize)Metolachlor
Glutathione Transporter (GT) Potentially mediates the transport of glutathione and its conjugates across membranesPlants (Maize)Metolachlor

While GST conjugation is a primary detoxification route, Phase I metabolism mediated by cytochrome P450 (P450) monooxygenases also plays a significant role. nih.govnih.gov P450s are a diverse family of heme-containing enzymes that catalyze a variety of oxidative reactions, preparing the herbicide molecule for subsequent conjugation. t3db.camdpi.com

For chloroacetamide herbicides, P450 enzymes are involved in reactions such as O-demethylation and N-dealkoxymethylation. nih.govresearchgate.net For example, research on metolachlor in sorghum microsomes demonstrated that P450s catalyze the O-demethylation of the methoxypropyl side chain. researchgate.net Similarly, studies with acetochlor in Rhodococcus species identified a multi-component P450 system (EthB, EthA, and EthD) responsible for N-deethoxymethylation, a key step in its biodegradation. nih.gov In some cases, P450s can directly detoxify the herbicide, while in others, the modifications they introduce create a more suitable substrate for Phase II enzymes like GSTs. nih.gov The induction of specific P450 enzymes can be a factor in both crop selectivity and the development of herbicide resistance in weeds. nih.gov

Cellular Responses and Pathway Modulation (e.g., detoxification pathways in plants)

The cellular response to herbicides containing the this compound structure involves an integrated and highly regulated detoxification system, often described in three phases. nih.gov

Phase I: As discussed, this phase involves the modification of the herbicide by enzymes like cytochrome P450s to introduce or expose functional groups (e.g., hydroxyl groups). nih.govresearchgate.net This initial step increases the reactivity of the xenobiotic, preparing it for the next phase.

Phase II: The modified herbicide is then conjugated with an endogenous molecule, most commonly glutathione, in a reaction catalyzed by GSTs. illinois.edunih.govdoi.org This conjugation significantly increases the water solubility of the compound and detoxifies it. mdpi.com

Phase III: The resulting water-soluble and non-toxic glutathione-herbicide conjugate is actively transported out of the cytoplasm and sequestered in the plant's vacuole. nih.govresearchgate.net This transport is mediated by specific ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast). nih.govnih.gov This final step effectively removes the herbicide from cellular sites where it could cause damage. illinois.edu

The entire pathway is a dynamic system. Exposure to herbicides or safeners can lead to the co-induction of genes encoding the enzymes and transporters involved in all three phases. For instance, studies in maize have shown that exposure to metolachlor can simultaneously up-regulate the expression of a GST (ZmGST27), a glutathione transporter (ZmGT1), and an ABC transporter (ZmMRP1), indicating a coordinated genetic and cellular response to the xenobiotic stress. nih.govnih.gov

Mechanistic Studies on Selective Bioactivity (e.g., phytotoxicity pathways in tolerant vs. susceptible plants)

The selective action of chloroacetamide herbicides—their ability to control weeds without significantly harming crops—is largely attributed to differences in the rate of metabolic detoxification between tolerant and susceptible species. nih.govcambridge.org

Tolerant plants, such as maize, are able to metabolize the herbicide much more rapidly than susceptible weed species. cambridge.org This rapid detoxification prevents the herbicide from reaching its site of action, which is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, thereby avoiding phytotoxicity. doi.orgresearchgate.net The primary mechanism for this differential metabolism is the higher constitutive level and/or inducibility of GST enzymes in tolerant crops. nih.govcambridge.org For example, tolerant seedlings metabolize acetochlor into glutathione or homoglutathione (B101260) conjugates more readily than susceptible seedlings. cambridge.org

Applications in Advanced Materials Science and Chemical Engineering of N 2 Ethyl 6 Methylphenyl Acetamide Derivatives

Incorporation into Polymeric Systems

The incorporation of N-(substituted phenyl)acetamide structures into larger polymeric systems is an area of interest for creating materials with tailored properties. While direct research on incorporating N-(2-Ethyl-6-methylphenyl)acetamide into polymers is not extensively documented in the public domain, the broader class of acetamide (B32628) derivatives is utilized in polymer science. For instance, acrylamide-substituted compounds can be used in the formation of copolymers. cornell.edu

The fundamental chemistry allows for the this compound core to be functionalized with polymerizable groups, such as vinyl or acrylic moieties. This would enable it to act as a monomer or a co-monomer in polymerization reactions. The bulky and hydrophobic nature of the 2-ethyl-6-methylphenyl group could impart specific characteristics to a polymer, such as increased thermal stability, altered solubility, or modified mechanical properties. Quasielastic neutron scattering experiments on acetamide in solution have been used to study molecular dynamics, which is crucial for understanding how such molecules would behave within a polymer matrix. science.gov The study of hydrogen bonding in acetamide systems, particularly the breaking and reforming of these bonds, provides insight into the potential interactions between polymer chains containing these moieties. science.gov

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials with organic molecules is a key technique for tailoring their interfacial properties for specific applications. N-(substituted phenyl)acetamides are recognized for their potential in this area. iucr.org While specific applications of this compound derivatives for surface modification are emerging, the principles are well-established. For example, the functionalization of silica-coated silver surfaces on plasmonic devices is a known method for adapting them for specific analyte detection. acs.org Derivatives of this compound could potentially be used as the functionalizing agent in such systems.

The acetamide group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions, allowing these molecules to adsorb or chemically graft onto various substrates. Hirshfeld surface analysis, a method used to quantify intermolecular contacts, has been applied to related N-(substituted phenyl)acetamide compounds to understand these interactions. iucr.org Such analyses are critical for predicting how these molecules will arrange themselves on a surface, which in turn dictates the modified surface's properties, such as hydrophobicity, biocompatibility, or sensor response.

Role as Intermediates in Specialty Chemical Synthesis

The most significant and well-documented application of this compound derivatives is their role as crucial intermediates in the synthesis of specialty chemicals, particularly agricultural chemicals. ontosight.aiinnospk.com The chloroacetanilide class of herbicides, which includes widely used products like Metolachlor (B1676510) and Acetochlor (B104951), are synthesized from derivatives of this compound. science.govnih.govgoogle.com

The synthesis typically involves the reaction of 2-ethyl-6-methylaniline (B166961) with an acetylating agent, followed by further chemical modifications. For example, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a direct precursor in the production of these herbicides. nih.gov The specific substitutions on the phenyl ring and the nitrogen atom are critical for the biological activity of the final herbicide product. science.govnih.gov The synthesis of (S)-Metolachlor, an optically active isomer, utilizes (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, which is itself derived from 2-ethyl-6-methyl aniline, highlighting the importance of these core structures in stereoselective synthesis. google.com

The table below details several key derivatives and their roles in chemical synthesis.

Derivative NameCAS NumberMolecular FormulaApplication/Role
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide34256-82-1C11H14ClNOIntermediate in the synthesis of Acetochlor and Metolachlor. nih.govacanthusresearch.com
2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamideNot AvailableC12H15Cl2NOIntermediate for the synthesis of the herbicide Acetochlor. nih.gov
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide34256-82-1C14H20ClNO2A chloroacetamide herbicide and a transformation product. nist.gov
Metolachlor51218-45-2C15H22ClNO2A widely used chloroacetanilide herbicide. science.govgoogle.comacs.org
Acetochlor34256-82-1C14H20ClNO2An herbicide used for weed control in crops like corn. nih.gov

These examples underscore the critical role of this compound and its derivatives as building blocks in the fine and specialty chemical industries. The ability to precisely control the molecular architecture through multi-step synthesis enables the production of complex, high-value molecules with specific functions.

Advanced Analytical Methodologies for the Detection and Quantification of N 2 Ethyl 6 Methylphenyl Acetamide in Complex Matrices

Chromatographic Techniques (e.g., GC-ECD, HPLC, LC-MS/MS, UPLC-Orbitrap MS)

A variety of chromatographic techniques are utilized for the separation and detection of N-(2-Ethyl-6-methylphenyl)acetamide and its related compounds. The choice of technique often depends on the matrix, the required sensitivity, and the specific analytes of interest.

Gas Chromatography (GC) coupled with detectors like an electron capture detector (ECD) or a mass spectrometer (MS) has been a staple for the analysis of chloroacetanilide herbicides and their derivatives. akjournals.comscispace.com GC-MS, in particular, offers robust and sensitive detection. For instance, a GC-MS method was developed for the simultaneous determination of acetochlor (B104951), a parent compound of this compound, in herbicide formulations. akjournals.comscispace.com This method utilized a TG-5 MS column with helium as the carrier gas and employed selected ion monitoring (SIM) mode to enhance sensitivity. akjournals.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for analyzing this compound, especially in complex biological and environmental samples. akjournals.comresearchgate.net LC-MS/MS provides high selectivity and sensitivity by separating the compound chromatographically and then using two stages of mass analysis. A reliable quantitative method using LC-MS/MS was developed to determine acetochlor residues by converting them to 2-ethyl-6-methylaniline (B166961) (EMA) and other metabolites. researchgate.net This highlights the capability of LC-MS/MS to analyze the broader family of related compounds.

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Orbitrap MS (UPLC-Orbitrap MS) , represents the cutting edge for detecting trace levels of contaminants. This technique offers exceptional mass accuracy and resolution, enabling the confident identification of compounds in highly complex matrices. nih.govacs.org An automated non-targeted analysis method using UPLC-Orbitrap MS has been successfully applied to identify a wide range of small molecules, including pesticide metabolites, in environmental samples. nih.govacs.org Furthermore, a comprehensive retrospective analysis of pesticide metabolites in urine was developed using UHPLC-HRMS (Orbitrap), which successfully identified N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide. researchgate.netnih.gov

Table 1: Chromatographic Conditions for the Analysis of Related Compounds

TechniqueColumnMobile Phase/Carrier GasDetectorKey FindingsReference
GC-MSTG-5 MS (30 m × 0.25 mm × 0.25 μm)Helium (1.0 mL/min)Mass Spectrometer (SIM mode)Validated for simultaneous determination of acetochlor and other herbicides with LOQs below 20 ng/mL. akjournals.comscispace.com
LC-MS/MSNot specifiedNot specifiedTandem Mass SpectrometerReliable quantitative method for acetochlor residues (as EMA and HEMA) in soybeans and sweet corn with recoveries of 82%–92%. researchgate.net
UPLC-Orbitrap MSAccucore aQ C18 (100 mm × 2.1 mm, 2.6 μm)Not specifiedQ Exactive Plus Orbitrap MSDetected and identified a wide range of compounds in environmental samples; used for non-targeted analysis. nih.govacs.orgnih.gov
UHPLC-HRMS (Orbitrap)Not specifiedNot specifiedOrbitrap High-Resolution Mass SpectrometerIdentified 26 pesticide metabolites in urine, including confirmation of N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide. researchgate.netnih.gov

Sample Preparation and Extraction Protocols for Environmental and Biological Samples (e.g., QuEChERS, MASE, USE, SFE, Solvent Extraction)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest from complex matrices before instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and agricultural products. mdpi.comsemanticscholar.org The method involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a cleanup step (dispersive solid-phase extraction, d-SPE) with various sorbents to remove matrix components. semanticscholar.orgyok.gov.tr A modified QuEChERS method has been successfully used to determine the degradation of pesticides, including acetochlor, in corn flour. semanticscholar.org

Solvent Extraction remains a fundamental technique. Liquid-liquid extraction (LLE) has been applied for the analysis of pesticide metabolites in urine, demonstrating high recovery rates (93-102%) and short extraction times. researchgate.net

Solid-Phase Extraction (SPE) is another common cleanup method used to isolate analytes from a liquid sample by passing it through a solid sorbent. It is frequently used for purifying samples prior to chromatographic analysis, including the analysis of pesticide metabolites in urine. researchgate.net

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that uses a supercritical fluid, most commonly CO2, as the solvent. mdpi.com While specific applications for this compound are not detailed, SFE is a powerful method for extracting various compounds from solid matrices with advantages such as reduced organic solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction. mdpi.com

Microwave-Assisted Solvent Extraction (MASE) and Ultrasonic Solvent Extraction (USE) are other advanced extraction techniques that utilize microwave or ultrasonic energy to accelerate the extraction process, though specific documented applications for this compound are less common in the reviewed literature.

Table 2: Comparison of Sample Preparation Protocols

ProtocolMatrixKey StepsAdvantagesReference
QuEChERSCorn flour, Paddy field samplesAcetonitrile extraction, salting-out, d-SPE cleanup.Fast, simple, low solvent use, effective for multi-residue analysis. mdpi.comsemanticscholar.org
Liquid-Liquid Extraction (LLE)UrinePartitioning between two immiscible liquid phases.High recovery (93-102%), short extraction time. researchgate.net
Solid-Phase Extraction (SPE)UrineAnalyte adsorption on a solid phase, elution with a solvent.Good for sample cleanup and concentration. researchgate.net
Supercritical Fluid Extraction (SFE)General plant materialExtraction with a supercritical fluid (e.g., CO2).Environmentally friendly, reduced solvent use, faster than classical methods. mdpi.com

Non-Targeted Analysis and Metabolomic Profiling Approaches

Non-targeted analysis (NTA) and metabolomic profiling are powerful hypothesis-generating approaches that aim to comprehensively screen for all detectable chemicals in a sample, rather than just a pre-defined list of targets. These methodologies are particularly valuable for identifying novel metabolites and degradation products of compounds like this compound in environmental and biological systems.

The combination of UPLC with high-resolution Orbitrap mass spectrometry is a key enabling technology for NTA and metabolomics. nih.govacs.org An automated NTA workflow can detect thousands of chemical features in a single sample. nih.govacs.org This approach was used for the compositional analysis of particulate matter and surface waters, identifying numerous compounds, including industrial chemicals and pesticides. nih.govacs.org

A significant application of this approach was in a study of pesticide metabolites in the urine of pregnant women. researchgate.netnih.gov Using UHPLC-HRMS, researchers performed a retrospective analysis that included both suspect screening against a database of known metabolites and a non-targeted screening to identify unknown compounds. nih.gov This comprehensive analysis tentatively identified 26 pesticide metabolites, and importantly, confirmed the presence of N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide using an analytical standard. researchgate.netnih.gov Such metabolomic approaches not only help in identifying exposure to specific parent compounds but also provide insights into the metabolic pathways and potential biological effects of their transformation products.

Future Research Directions and Emerging Paradigms for N 2 Ethyl 6 Methylphenyl Acetamide Research

Integration of Omics Technologies in Mechanistic Studies

The elucidation of the precise mechanisms of action and metabolic fate of N-(2-Ethyl-6-methylphenyl)acetamide is a critical frontier. The integration of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, offers a powerful lens through which to view the complex biological interactions of this compound.

Researchers are increasingly applying quantitative proteomics and transcriptomics to investigate the effects of structurally related chloroacetanilide herbicides. For instance, studies on acetochlor (B104951), a derivative of this compound, have utilized these techniques to profile gene and protein expression changes in organisms, providing insights into its mode of action at a molecular level. nih.gov This approach has successfully identified key metabolic processes and regulatory pathways affected by the compound. nih.gov

Furthermore, advanced analytical techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are being employed for the comprehensive analysis of pesticide metabolites in biological samples. researchgate.net A study focusing on the retrospective analysis of pesticide metabolites in urine successfully identified N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide, demonstrating the power of metabolomics in tracking the biotransformation of related compounds. researchgate.net

Future research on this compound will likely involve similar multi-omics strategies to:

Identify protein targets and signaling pathways modulated by the compound.

Characterize the complete metabolic profile and identify novel metabolites.

Understand the off-target effects and potential for bioaccumulation.

This holistic approach will be instrumental in building comprehensive mechanistic models of the compound's biological activity.

Development of Sustainable Synthesis Routes

In line with the global push for environmentally friendly chemical manufacturing, a significant future research direction for this compound is the development of sustainable synthesis routes. Traditional chemical synthesis often relies on harsh reagents and organic solvents, leading to environmental concerns.

The principles of green chemistry are being actively explored for the synthesis of structurally similar aromatic amides. These approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Key strategies that could be adapted for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. The use of greener solvent systems, such as ethanol/water mixtures, further enhances the sustainability of this approach.

Biocatalytic Approaches: The use of enzymes, such as lipases, as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Biocatalysis can be performed under mild reaction conditions, often in aqueous media, minimizing the generation of hazardous byproducts. Research into biocatalytic methods for the acylation of anilines is a promising avenue for the sustainable production of this compound.

Green Synthesis using Plant Extracts: The use of plant extracts in conjunction with microwave energy has been explored for the synthesis of nanoparticles in the context of related herbicides, showcasing an innovative and eco-friendly approach. bham.ac.uk

Future research will likely focus on optimizing these green synthetic methodologies to achieve high yields and purity for this compound, making its production more economically viable and environmentally sustainable.

Novel Applications Beyond Current Scope

While this compound is primarily known as an intermediate in the synthesis of herbicides, emerging research suggests its potential for a broader range of applications. nih.gov Investigations into the biological activities of this compound and its derivatives have opened up new avenues for exploration in pharmaceuticals and materials science.

Some studies have indicated that derivatives of this compound may possess anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai This suggests that the core this compound structure could serve as a valuable scaffold for the development of new therapeutic agents. Future research in this area will likely involve:

Screening of this compound and its analogues for a wider range of biological activities.

Structure-activity relationship (SAR) studies to optimize the therapeutic potential of lead compounds.

Investigation of the mechanisms of action underlying any observed pharmacological effects.

In the realm of materials science, this compound can serve as a versatile building block for the synthesis of novel heterocyclic compounds. These heterocyclic structures are of significant interest due to their diverse applications in areas such as organic light-emitting diodes (OLEDs), sensors, and functional polymers. Research in this domain will likely focus on designing and synthesizing new materials derived from this compound with tailored electronic, optical, and thermal properties.

The exploration of these novel applications will drive further research into the fundamental chemistry and biological properties of this compound, potentially unlocking its value in unforeseen areas.

Q & A

Q. What are the standard synthetic routes for N-(2-Ethyl-6-methylphenyl)acetamide, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, metolachlor (a related herbicide) is synthesized by reacting 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base, followed by methoxypropylation . Optimization involves controlling stoichiometry, temperature (e.g., 40–60°C), and solvent polarity (e.g., dichloromethane) to maximize yield and purity. Catalysts like triethylamine may accelerate reaction rates .

Q. How is structural elucidation of this compound derivatives performed?

Techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the aromatic ring and acetamide backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas (e.g., C15_{15}H22_{22}ClNO2_2 for metolachlor) .
  • X-ray crystallography : Resolves stereochemistry in chiral derivatives .

Q. What analytical methods are used to detect this compound in environmental samples?

  • Gas chromatography (GC) : Paired with electron capture detection (ECD) or mass spectrometry (GC-MS) for quantification in water/sediment .
  • High-performance liquid chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 220–254 nm .
  • Enzyme-linked immunosorbent assay (ELISA) : Rapid screening for field studies .

Advanced Research Questions

Q. How does the chiral center in S-metolachlor influence its herbicidal activity and environmental persistence?

S-metolachlor (the enantiomerically pure form) exhibits 1.6–2.3× higher herbicidal activity than the racemic mixture due to preferential binding to plant α-tubulin . Chirality also affects degradation: S-enantiomers degrade 15–20% faster in aerobic soils due to microbial stereoselectivity . Methods like chiral HPLC (Chiralpak IC column) separate enantiomers for activity studies .

Q. What molecular interactions drive the binding of this compound derivatives to biological targets?

  • Enzyme inhibition : Metolachlor inhibits glutathione S-transferase (GST) in weeds by forming a covalent bond with the enzyme’s active-site cysteine residue .
  • Receptor modeling : Docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions between the ethyl-methylphenyl group and GST’s binding pocket .

Q. How do sediment-water interactions affect the degradation kinetics of this compound in aquatic systems?

Sediment adsorption reduces aqueous-phase degradation rates by 30–50%. For metolachlor, the first-order degradation rate constant (kk) decreases from 0.045 day1^{-1} (water only) to 0.022 day1^{-1} in sediment-water systems. Anaerobic sediment microbes catalyze reductive dechlorination, forming non-toxic deethylated metabolites .

Q. What enzymatic pathways are involved in the biodegradation of this compound derivatives?

  • N-Deethoxymethylation : Catalyzed by cytochrome P450 monooxygenases in soil bacteria (e.g., Pseudomonas spp.), converting acetochlor to 2'-methyl-6'-ethyl-2-chloroacetanilide (CMEPA) .
  • Hydrolysis : Esterases cleave the acetamide bond, yielding 2-ethyl-6-methylaniline, which undergoes further mineralization .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) alter the physicochemical properties of this compound analogs?

  • Lipophilicity : Methoxy groups (e.g., in metolachlor) increase log PP by 0.3–0.5 units compared to ethoxy derivatives, enhancing soil adsorption .
  • Water solubility : Ethoxy substituents (e.g., acetochlor) raise solubility from 488 mg/L (metolachlor) to 590 mg/L, affecting leaching potential .

Methodological Considerations

  • Handling chiral compounds : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases for enantiomeric resolution .
  • Degradation studies : Combine LC-MS/MS with 14^{14}C-labeling to track metabolite formation in environmental matrices .
  • Molecular modeling : Apply density functional theory (DFT) to predict reactive sites for metabolic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Ethyl-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Ethyl-6-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.